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molecular formula C8H5ClN2S B3132619 4-Chloro-6-(thiophen-2-yl)pyrimidine CAS No. 374554-75-3

4-Chloro-6-(thiophen-2-yl)pyrimidine

Cat. No. B3132619
M. Wt: 196.66 g/mol
InChI Key: WISVYBFTUYSGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09162987B2

Procedure details

4,6-dichloropyrimidine (22.2 g, 149.1 mmol), thiophene-2-boronic acid (20.0 g, 156.3 mmol, 1.05 equiv), Na2CO3 (28.8 g, 271.4 mmol, 1.8 equiv) and Pd(PPh3)2Cl2 (2.9 g, 4.2 mmol, 0.03 equiv) were refluxed in dimethoxyethane-water (727:238 mL) mixed solvent system for 16 h. Reaction was monitored by TLC (using ethyl acetate:n-hexane, 1:9). Reaction mixture was cooled and the subject compound was extracted using dichloromethane. Subject compound was purified by flash chromatography (5% ethyl acetate:n-hexane) to yield 18.4 g of 3 (Yield=62.8%).
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Name
dimethoxyethane water
Quantity
238 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
62.8%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[S:9]1[CH:13]=[CH:12][CH:11]=[C:10]1B(O)O.C([O-])([O-])=O.[Na+].[Na+].C(OCC)(=O)C>C(COC)OC.O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CCCCCC>[Cl:1][C:2]1[CH:7]=[C:6]([C:10]2[S:9][CH:13]=[CH:12][CH:11]=2)[N:5]=[CH:4][N:3]=1 |f:2.3.4,6.7,^1:38,57|

Inputs

Step One
Name
Quantity
22.2 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
20 g
Type
reactant
Smiles
S1C(=CC=C1)B(O)O
Name
Quantity
28.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
dimethoxyethane water
Quantity
238 mL
Type
solvent
Smiles
C(OC)COC.O
Name
Quantity
2.9 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed solvent system for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
EXTRACTION
Type
EXTRACTION
Details
the subject compound was extracted
CUSTOM
Type
CUSTOM
Details
Subject compound was purified by flash chromatography (5% ethyl acetate:n-hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC(=C1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 18.4 g
YIELD: PERCENTYIELD 62.8%
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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